2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide
Description
Historical Development in Hydrazide Chemistry Research
The exploration of hydrazide derivatives began in the early 20th century, driven by their structural versatility and potential pharmacological applications. Hydrazides gained prominence with the discovery of isoniazid (isonicotinic acid hydrazide) in 1952, a landmark antitubercular agent that demonstrated the therapeutic value of the hydrazide functional group. This breakthrough catalyzed research into structurally related compounds, including acetohydrazides. The synthesis of 2-[(2,4,6-trimethylphenyl)amino]acetohydrazide (CAS: 750624-66-9) emerged from efforts to optimize the pharmacokinetic and electronic properties of hydrazide scaffolds by introducing sterically hindered aromatic substituents.
Early synthetic routes for acetohydrazides involved condensation reactions between hydrazine hydrate and ester or acyl chloride precursors. Modern methodologies, such as click chemistry and microwave-assisted synthesis, have since improved yields and selectivity for derivatives like this compound. The compound’s development reflects broader trends in medicinal chemistry, where mesityl (2,4,6-trimethylphenyl) groups are incorporated to enhance metabolic stability and target binding.
Position within Acetohydrazide Compound Classification
This compound belongs to the N-acylhydrazone subclass of acetohydrazides, characterized by a carbonyl group adjacent to a hydrazine moiety (RCONHNH₂). Its IUPAC name, 2-(mesitylamino)acetohydrazide, highlights the mesityl substituent on the amino group, which distinguishes it from simpler alkyl or aryl acetohydrazides. The structural features of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Core scaffold | Acetohydrazide (CH₃CONHNH₂) with amino substitution at the α-carbon |
| Aromatic substituent | 2,4,6-Trimethylphenyl (mesityl) group |
| Molecular formula | C₁₁H₁₇N₃O |
| Key functional groups | Hydrazide (–CONHNH₂), secondary amine (–NH–), and mesityl aromatic system |
This structural profile places it within a niche group of sterically hindered acetohydrazides designed to resist enzymatic degradation while maintaining hydrogen-bonding capacity. Compared to unsubstituted analogs like acethydrazide (CH₃CONHNH₂), the mesityl group introduces significant lipophilicity (LogP ≈ 1.07), which may improve membrane permeability in biological systems.
Significance in Medicinal Chemistry and Drug Discovery
This compound has garnered attention for its role as a precursor in synthesizing bioactive heterocycles and metal complexes. For example:
- Antifungal activity : Azole-functionalized acetohydrazide derivatives derived from this scaffold exhibit potent activity against Candida albicans, including fluconazole-resistant strains, by inducing apoptosis via reactive oxygen species (ROS) generation.
- Enzyme inhibition : Coumarin-acetohydrazide hybrids inhibit urease, a virulence factor in Helicobacter pylori, with IC₅₀ values as low as 1.62 μM. Molecular dynamics simulations suggest these compounds stabilize the enzyme’s open conformation, blocking substrate access.
- Anticancer potential : Coordination complexes of this compound with transition metals (e.g., Cu²⁺, Ru³⁺) demonstrate enhanced cytotoxicity against cancer cell lines by promoting DNA intercalation and mitochondrial membrane disruption.
The mesityl group’s electron-donating methyl substituents likely modulate electronic effects, enhancing interactions with hydrophobic binding pockets in biological targets. Furthermore, the compound’s synthetic flexibility enables diversification at the hydrazide and aryl amino positions, facilitating structure-activity relationship (SAR) studies. Current research focuses on optimizing its pharmacokinetic profile while retaining selectivity for microbial or cancer cell targets.
Properties
IUPAC Name |
2-(2,4,6-trimethylanilino)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-8(2)11(9(3)5-7)13-6-10(15)14-12/h4-5,13H,6,12H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSGTKPGQFWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide typically involves the reaction of mesitylamine with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Step 1: Mesitylamine reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide at room temperature.
Step 2: The intermediate product is then treated with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the mesityl group.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the amino or hydrazide groups.
Scientific Research Applications
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The acetohydrazide scaffold is highly modular, with substituents on the phenyl ring significantly altering biological and physicochemical properties. Key analogs include:
Key Observations :
- Steric Effects : Trimethyl substitution creates steric hindrance, which may reduce binding to flat enzymatic pockets but improve selectivity for bulkier targets.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) increase polarity and hydrogen-bonding capacity, whereas methyl/methoxy groups enhance electron density.
Physicochemical Properties
- Solubility : Methyl and methoxy groups improve solubility in organic solvents, whereas nitro or chloro substituents increase aqueous solubility due to polarity .
- Stability: Electron-withdrawing groups (e.g., -NO₂) may reduce hydrolytic stability compared to methyl/methoxy derivatives .
- Molecular Weight : Trimethylphenyl analogs (~265–300 g/mol) fall within the acceptable range for oral bioavailability.
Biological Activity
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide is a hydrazide derivative that has garnered attention in recent years for its potential biological activities. This compound is being investigated for various pharmacological properties, particularly its antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
This compound features a hydrazide functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of the mesityl group enhances its lipophilicity, potentially improving its bioavailability and cellular penetration.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of hydrazone derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against various bacterial strains:
- In vitro Studies : A study conducted by Al-Qawasmeh et al. demonstrated that hydrazones synthesized from cholic acid exhibited stronger antimicrobial activity against Staphylococcus aureus and E. faecalis than standard antibiotics like cefaclor .
- Activity Spectrum : The compound has been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Mechanism of Action : The compound is believed to inhibit specific molecular targets involved in cancer cell proliferation. Its hydrazide moiety may interact with enzymes or receptors critical for tumor growth.
- Case Studies : In a study evaluating various hydrazone derivatives for anticancer activity, several compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that similar derivatives could have promising therapeutic applications .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The hydrazide group facilitates interactions with biological macromolecules.
- Lipophilicity : The mesityl group increases the compound's ability to permeate cellular membranes.
Q & A
Basic: What are the common synthetic routes for 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide, and what reagents are typically employed?
Answer:
The synthesis of this compound generally involves a multi-step approach. A typical route includes:
Condensation : Reacting 2,4,6-trimethylaniline with ethyl chloroacetate to form the intermediate ethyl 2-[(2,4,6-trimethylphenyl)amino]acetate.
Hydrazide Formation : Treating the ester intermediate with hydrazine hydrate in ethanol under reflux to yield the acetohydrazide .
Key reagents include hydrazine hydrate (for hydrazide formation) and triethylamine (to neutralize HCl byproducts during condensation). Solvents like ethanol or methanol are preferred for their ability to dissolve intermediates while facilitating reflux conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- X-ray Crystallography : Resolves the planarity of the hydrazide moiety and intermolecular hydrogen bonding (N–H⋯O/N), critical for understanding solid-state stability .
Advanced: How can reaction conditions be optimized to improve the yield of this compound during synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to avoid byproducts. Ethanol is preferred for hydrazide formation due to its balance of polarity and boiling point .
- Temperature Control : Maintaining reflux (~78°C for ethanol) ensures complete conversion while minimizing decomposition.
- Catalyst Use : Lewis acids like ZnCl₂ can accelerate condensation steps but must be stoichiometrically controlled to avoid over-acylation .
- Workup : Sequential washing with dilute HCl (to remove unreacted aniline) and sodium bicarbonate (to neutralize excess acid) improves purity .
Advanced: How can computational modeling aid in predicting the biological activity of this compound?
Answer:
- Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase or kinase targets) predicts binding affinities based on the trimethylphenyl group’s steric bulk and the hydrazide’s hydrogen-bonding capacity .
- DFT Calculations : Evaluate electron distribution at the hydrazide moiety to assess reactivity toward electrophilic targets. For example, the HOMO-LUMO gap indicates nucleophilic sites prone to interactions with biological receptors .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. halogen groups on the phenyl ring) with activity data from analogs to prioritize synthetic targets .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) at concentrations of 50–200 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
- Enzyme Inhibition : Spectrophotometric assays for COX-2 or urease inhibition, leveraging the hydrazide’s metal-chelating potential .
Advanced: How can researchers resolve contradictions in reported bioactivity data for hydrazide derivatives?
Answer:
- Structural Reanalysis : Verify compound purity via HPLC and compare spectroscopic data (e.g., NOESY for stereochemistry) to rule out isomerism or degradation .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell line passages) to isolate variables.
- Substituent Effects : Compare meta/para-methyl substitution patterns in analogs; steric hindrance from 2,4,6-trimethyl groups may reduce membrane permeability compared to monosubstituted derivatives .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapor .
- Spill Management : Neutralize spills with 5% acetic acid before disposal.
- Storage : Keep in airtight containers under nitrogen to prevent oxidation, with desiccants to avoid hygroscopic degradation .
Advanced: What strategies can elucidate the role of the 2,4,6-trimethylphenyl group in modulating reactivity?
Answer:
- Competitive Binding Assays : Compare inhibition constants (Kᵢ) of the target compound with analogs lacking methyl groups to assess steric/electronic contributions .
- X-ray Diffraction : Resolve crystal structures of enzyme-compound complexes to visualize methyl group interactions with hydrophobic binding pockets .
- Kinetic Studies : Measure reaction rates in nucleophilic acyl substitution reactions (e.g., with amines) to quantify steric hindrance effects .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
- Melting Point : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 62.3%, H: 7.2%, N: 16.1%) .
Advanced: What mechanistic insights can be gained from studying the hydrolysis of this hydrazide?
Answer:
- pH-Dependent Stability : Monitor hydrolysis rates via UV-Vis at varying pH levels. The hydrazide bond is stable under neutral conditions but cleaves rapidly in acidic/alkaline media, forming acetic acid and 2,4,6-trimethylphenylhydrazine .
- Catalytic Effects : Metal ions (e.g., Cu²⁺) accelerate hydrolysis via coordination to the hydrazide nitrogen, which can be quantified using kinetic isotopic labeling (KIE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
